![molecular formula C21H21N5O2S B6447697 3-{methyl[1-(quinoxalin-2-yl)piperidin-4-yl]amino}-1??,2-benzothiazole-1,1-dione CAS No. 2549054-05-7](/img/structure/B6447697.png)
3-{methyl[1-(quinoxalin-2-yl)piperidin-4-yl]amino}-1??,2-benzothiazole-1,1-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{Methyl[1-(quinoxalin-2-yl)piperidin-4-yl]amino}-1,2-benzothiazole-1,1-dione (MBQ) is an organic compound with a variety of applications in science and industry. It is a heterocyclic compound composed of a quinoxaline ring and a piperidine ring connected by a methyl group, and a benzothiazole ring connected to the quinoxaline ring. MBQ is a colorless solid with a melting point of 95-99°C, and is soluble in methanol, ethanol, and acetonitrile.
Scientific Research Applications
Anti-Cancer & Anti-Proliferative Activity
Quinoxaline and quinazoline derivatives have been found to have significant anti-cancer and anti-proliferative activities . For example, a novel series of [1,2,4]triazolo(4,3-a)quinoxaline-amino-phenyl derivatives were designed as bromodomain and extra-terminal (BET) protein inhibitors, which are emerging as a target for new small molecule treatments for cancer .
Anti-Microbial Activity
These derivatives have also shown promising antimicrobial properties. Several research groups have successfully investigated and reported the promising antimicrobial properties and structure-activity relationships (SAR) of various quinazolinone derivatives .
Anti-Inflammatory Activity
Quinazolinone and quinoxaline derivatives have been found to have anti-inflammatory properties . This makes them potential candidates for the development of new anti-inflammatory drugs.
Anti-Convulsant Activity
These compounds have also been found to have anti-convulsant activity . This suggests that they could be used in the development of new treatments for conditions such as epilepsy.
Anti-Tuberculosis Activity
Quinazolinone and quinoxaline derivatives have shown anti-tuberculosis activity . This suggests that they could be used in the development of new treatments for tuberculosis.
Anti-Malarial Activity
These compounds have also been found to have anti-malarial activity . This suggests that they could be used in the development of new treatments for malaria.
Anti-Leukemic Activity
A new substituted pyrrolo[1,2-a]quinoxaline compound has shown interesting cytotoxic potential against several human leukemia cell lines .
Anti-Alzheimer’s Activity
Quinoxaline derivatives have shown potential in the treatment of Alzheimer’s disease . This suggests that they could be used in the development of new treatments for this condition.
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit dipeptidyl peptidase-4 (dpp-4) activity . DPP-4 is an enzyme responsible for the degradation of incretin hormones, which stimulate a decrease in blood glucose levels .
Mode of Action
Based on the mode of action of similar compounds, it can be inferred that it may act as a competitive inhibitor of its target enzyme . This means it binds to the active site of the enzyme, preventing the substrate from binding and thus inhibiting the enzyme’s activity .
Biochemical Pathways
If it indeed inhibits dpp-4 like similar compounds, it would affect the incretin hormone pathway . Inhibition of DPP-4 prevents the degradation of incretin hormones, leading to decreased blood glucose levels .
Pharmacokinetics
Similar compounds have been found to have a profound inhibition of dpp-4 activity 24 hours after administration, suggesting good bioavailability .
Result of Action
If it acts similarly to other dpp-4 inhibitors, it would lead to decreased blood glucose levels by preventing the degradation of incretin hormones .
properties
IUPAC Name |
N-methyl-1,1-dioxo-N-(1-quinoxalin-2-ylpiperidin-4-yl)-1,2-benzothiazol-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O2S/c1-25(21-16-6-2-5-9-19(16)29(27,28)24-21)15-10-12-26(13-11-15)20-14-22-17-7-3-4-8-18(17)23-20/h2-9,14-15H,10-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLMPQUHINKIHCH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCN(CC1)C2=NC3=CC=CC=C3N=C2)C4=NS(=O)(=O)C5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-1,1-dioxo-N-(1-quinoxalin-2-ylpiperidin-4-yl)-1,2-benzothiazol-3-amine |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.